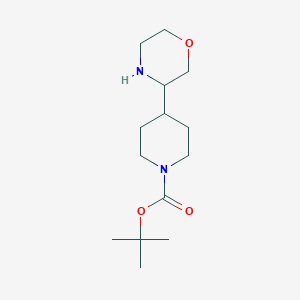

tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

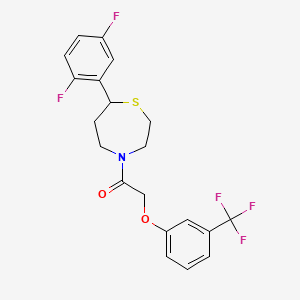

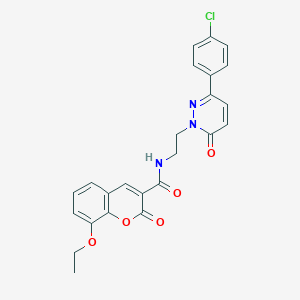

“tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate” is a chemical compound with the molecular formula C₁₄H₂₆N₂O₃ . It has a molecular weight of 270.19 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi in the presence of N,N’-dimethylpropylene urea and subsequently with BrCH2CН=CRR’ (R=H, Me, Et; R’=CH2Ar) afforded in 50–80% yields the corresponding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates .Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate” can be represented by the SMILES notation: O=C(N1CCC(C2NCCOC2)CC1)OC©©C .Scientific Research Applications

Synthesis and Chemical Transformations

α-Amidoalkylation of Ambident Nucleophiles : tert-Butyl esters, including tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate, are used in α-amidoalkylation reactions with N-benzoylbenzylideneamine, highlighting its utility in complex organic syntheses and discussions on the stereochemical course of reactions (Dobrev, Benin, & Nechev, 1992).

Novel Synthesis of cis-3,5-disubstituted Morpholine Derivatives : This research presents a diastereoselective transformation of 1-tert-Butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, showcasing its role in synthesizing morpholine derivatives with potential medicinal applications (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).

Photophysical Properties in Luminescent Materials : Research into heteroleptic cationic Ir(III) complexes including tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate derivatives has expanded knowledge on dual-emission properties, piezochromic, and vapochromic behaviors, offering insights into designing smart luminescent materials for data security and beyond (Song et al., 2016).

Stereoselective Syntheses : The research demonstrates the use of tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives in reactions with L-selectride, leading to stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates. This illustrates its importance in creating stereoisomers for pharmaceutical synthesis (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Coordination Polymers and Luminescence : Studies on the structural and photophysical properties of lanthanide coordination polymers using tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate derivatives have contributed to the understanding of luminescence in solid-state materials, pointing towards potential optical device applications (Raphael et al., 2012).

Synthesis of Jak3 Inhibitor Intermediates : An efficient synthesis route for tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the production of novel protein tyrosine kinase Jak3 inhibitors, showcases its critical role in the development of new therapeutic agents (Xin-zhi, 2011).

Future Directions

The future directions for “tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate” could involve its use as an intermediate in the synthesis of more complex organic compounds. For instance, compounds with similar structures have been used as synthons in the preparation of diverse piperidine derivatives .

properties

IUPAC Name |

tert-butyl 4-morpholin-3-ylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-7-4-11(5-8-16)12-10-18-9-6-15-12/h11-12,15H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEJFFVFCYYKOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2COCCN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-morpholin-3-ylpiperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

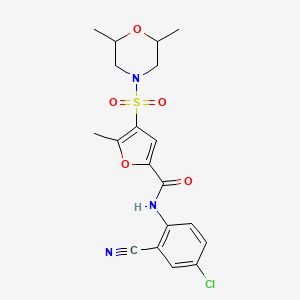

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2929738.png)

![6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2929740.png)

methanone](/img/structure/B2929744.png)

![4-[(4-Benzhydrylpiperazin-1-yl)carbonyl]-5-chloro-2-(methylthio)pyrimidine](/img/structure/B2929746.png)

![8-Isobutyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2929750.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)urea](/img/structure/B2929751.png)